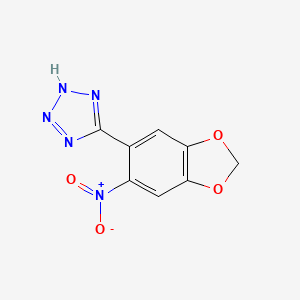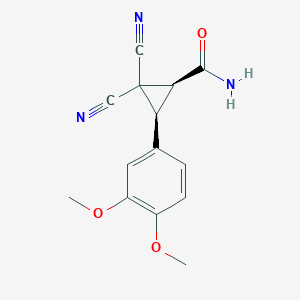![molecular formula C13H10FN3OS2 B11486709 3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11486709.png)
3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate thioamide and fluorophenyl precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate, which is then treated with thiourea to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: The compound may induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-ethyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- 3-ethyl-5-(2-bromophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Uniqueness
Compared to its analogs, 3-ethyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits unique properties due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability.
Propiedades
Fórmula molecular |
C13H10FN3OS2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-ethyl-5-(2-fluorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H10FN3OS2/c1-2-17-11-9(20-13(17)19)12(18)16-10(15-11)7-5-3-4-6-8(7)14/h3-6H,2H2,1H3,(H,15,16,18) |
Clave InChI |
RKFSKYQLCDIITD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3F)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486627.png)
![1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11486635.png)
![1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486643.png)
![1'-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B11486649.png)


![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)
![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486668.png)
![9-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11486671.png)


![7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11486684.png)

![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486698.png)
